molecular formula C6H11N3O B1499202 4-Ethoxymethyl-1H-pyrazol-3-ylamine CAS No. 1170043-91-0

4-Ethoxymethyl-1H-pyrazol-3-ylamine

Cat. No.: B1499202
CAS No.: 1170043-91-0
M. Wt: 141.17 g/mol
InChI Key: XLDYTDACVMKIAE-UHFFFAOYSA-N
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Description

4-Ethoxymethyl-1H-pyrazol-3-ylamine is a substituted pyrazole derivative characterized by an ethoxymethyl group at the 4-position and an amine group at the 3-position of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

4-(ethoxymethyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-10-4-5-3-8-9-6(5)7/h3H,2,4H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDYTDACVMKIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653278
Record name 4-(Ethoxymethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170043-91-0
Record name 4-(Ethoxymethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Ethoxymethyl-1H-pyrazol-3-ylamine is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

This compound is notable for its ethoxymethyl substituent, which may influence its solubility and interaction with biological targets.

Research indicates that compounds within the pyrazole class can interact with various biological targets, including protein kinases. For instance, studies have demonstrated that related pyrazole derivatives can inhibit casein kinase 1 (CK1) and other kinases involved in cellular signaling pathways . The inhibition of these kinases is relevant for conditions such as cancer and neurodegenerative diseases.

Biological Activity and Efficacy

Recent studies have focused on the biological activity of this compound. Key findings include:

  • Inhibition of Kinases : Similar compounds have shown selective inhibition against CK1δ/ε, which is significant in the context of cancer therapy. The selectivity of these inhibitors suggests a potential for reduced side effects compared to less selective agents .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, although detailed quantitative data is still needed.

Case Study 1: Neurodegenerative Disease Models

In a study exploring neurodegenerative diseases, pyrazole derivatives were tested for their ability to inhibit dual leucine zipper kinase (DLK), a target implicated in neuronal degeneration. The results indicated that these compounds could potentially mitigate neuronal cell death in models of Alzheimer’s disease and amyotrophic lateral sclerosis (ALS) .

Case Study 2: Cancer Cell Lines

Another investigation evaluated the cytotoxic effects of various pyrazole derivatives on pancreatic ductal adenocarcinoma (PANC-1) cells. The results showed that certain derivatives elicited significant cytotoxicity, suggesting that structural modifications could enhance efficacy against specific cancer types .

Data Summary

The following table summarizes key findings from various studies on related compounds:

CompoundTarget KinaseIC50 (nM)Cell Line TestedObserved Effect
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCK1δ/ε<10PANC-1Selective cytotoxicity
This compoundDLKTBDNeuronal cell linesPotential neuroprotective effect
Other Pyrazole DerivativesVarious kinasesTBDVarious cancer cell linesCytotoxicity observed

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrazole ring significantly alter physicochemical properties and reactivity. Below is a comparison with key analogs:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Applications/Properties
4-Ethoxymethyl-1H-pyrazol-3-ylamine Ethoxymethyl (4), Amine (3) Ether, Amine ~167.2 Potential intermediate for drug design
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (HR148177) Methyl (4), Phenyl (5), Amine (3) Aryl, Amine ~185.2 Pharmaceutical intermediate
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine Ethyl (1), Methyl (3), Thiazole (4) Thiazole, Amine ~220.3 Kinase inhibitor candidate
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl derivatives Pyrazolopyrimidine fused ring Heterocyclic fusion ~250–300 Anticancer and antiviral agents

Key Observations :

  • Lipophilicity : The ethoxymethyl group in the target compound likely increases lipophilicity compared to methyl or phenyl substituents, which may enhance membrane permeability in drug delivery .
  • Hydrogen Bonding : The amine group at position 3 enables hydrogen bonding, similar to other pyrazole-3-amines, but the ethoxymethyl group introduces steric hindrance that could affect crystal packing or receptor binding .

Reactivity Differences :

  • Ethoxymethyl groups are less reactive toward electrophiles compared to cyano or hydrazine substituents, as observed in pyrazolo[3,4-d]pyrimidine syntheses .
  • Thiazole-containing derivatives exhibit higher thermal stability due to aromatic heterocyclic fusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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